6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione
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Overview
Description
6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione is a complex organic compound that features a unique combination of a tetrahydrofuran ring and a thieno[2,3-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the thieno[2,3-c]pyridine core, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the thione group can produce thiols or sulfides .
Scientific Research Applications
6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
6-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridine-2,4(1H,3H)-dione: Similar tetrahydrofuran ring but different core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Similar tetrahydrofuran ring but different substituents and core structure.
Uniqueness
The uniqueness of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione lies in its combination of a tetrahydrofuran ring with a thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO3S2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]thieno[2,3-c]pyridine-7-thione |
InChI |
InChI=1S/C12H13NO3S2/c14-6-9-8(15)5-10(16-9)13-3-1-7-2-4-18-11(7)12(13)17/h1-4,8-10,14-15H,5-6H2/t8-,9+,10+/m0/s1 |
InChI Key |
OPTTULCZDJIMMR-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(C2=S)SC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(C2=S)SC=C3)CO)O |
Origin of Product |
United States |
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